![molecular formula C20H23NO2 B5871019 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine](/img/structure/B5871019.png)
4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a piperidine derivative that contains a furan ring and a benzyl group. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and receptors in the body, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). This inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine can exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic properties, which make it a potential target for the treatment of pain and inflammation. Additionally, studies have shown that this compound can inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a potential target for drug development. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which can make it difficult to develop drugs based on its activity.
Zukünftige Richtungen
There are several future directions for research on 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to explore its potential as an anti-cancer agent and develop drugs based on its activity. Additionally, studies can be conducted to investigate the safety and toxicity of this compound in animals and humans.
Synthesemethoden
The synthesis of 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 4-benzylpiperidine with 3-(5-methyl-2-furyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields a product that is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that this compound can modulate the activity of certain enzymes and receptors in the body, making it a potential target for drug development.
Eigenschaften
IUPAC Name |
(E)-1-(4-benzylpiperidin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16-7-8-19(23-16)9-10-20(22)21-13-11-18(12-14-21)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKGJJSNKWIMBH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



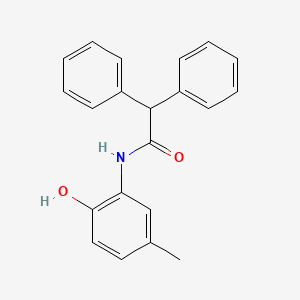
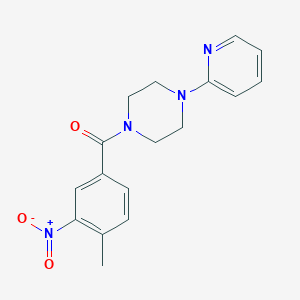
![N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5870959.png)
![3-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5870960.png)

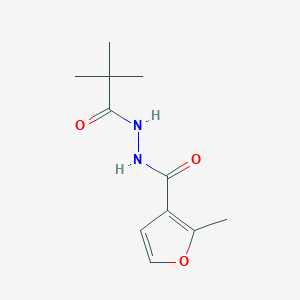
![N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)
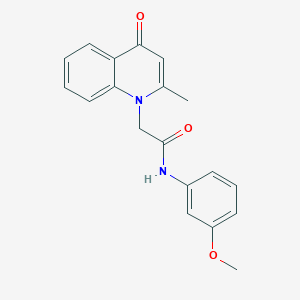

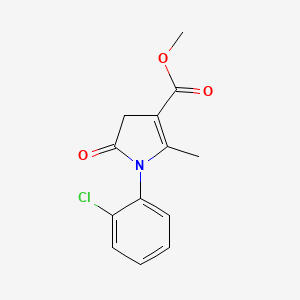
![N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5871007.png)
